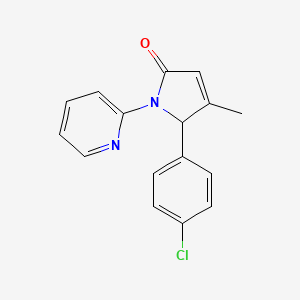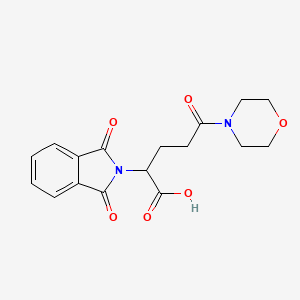
2-(1,3-dioxoisoindol-2-yl)-5-morpholin-4-yl-5-oxopentanoic acid
Descripción general
Descripción
2-(1,3-Dioxoisoindol-2-yl)-5-morpholin-4-yl-5-oxopentanoic acid is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a morpholine ring
Aplicaciones Científicas De Investigación
2-(1,3-Dioxoisoindol-2-yl)-5-morpholin-4-yl-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Industry: Utilized in the production of polymers, dyes, and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dioxoisoindol-2-yl)-5-morpholin-4-yl-5-oxopentanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as toluene and catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is increasingly being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,3-Dioxoisoindol-2-yl)-5-morpholin-4-yl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione moiety.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-5-morpholin-4-yl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which suggests its potential use as an antipsychotic agent . The compound may also inhibit β-amyloid protein aggregation, indicating a possible application in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Comparison: 2-(1,3-Dioxoisoindol-2-yl)-5-morpholin-4-yl-5-oxopentanoic acid is unique due to the presence of both the isoindoline-1,3-dione moiety and the morpholine ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced interaction with dopamine receptors and potential therapeutic benefits .
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-morpholin-4-yl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c20-14(18-7-9-25-10-8-18)6-5-13(17(23)24)19-15(21)11-3-1-2-4-12(11)16(19)22/h1-4,13H,5-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOFPKUKXVFIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4046922.png)
![ethyl 2-(benzoylamino)-5-isopropyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4046927.png)
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4046928.png)
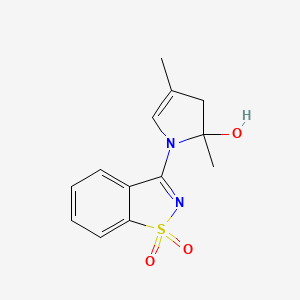

![2-{1-BENZYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE](/img/structure/B4046957.png)
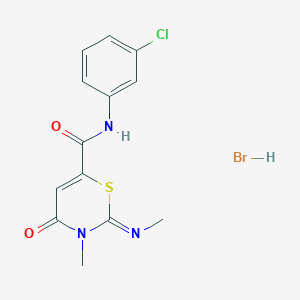
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4046971.png)
![1-(4-Bromophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046982.png)
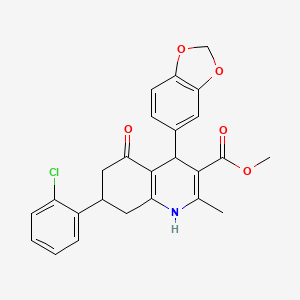
![[4-(3,5-Dioxo-1,2,4-triazin-2-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl methanesulfonate](/img/structure/B4046992.png)
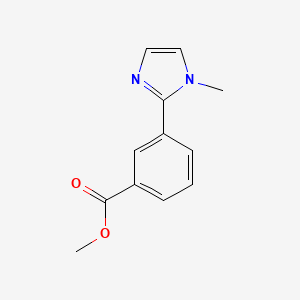
![2-cyclopentyl-2-phenyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B4047004.png)
